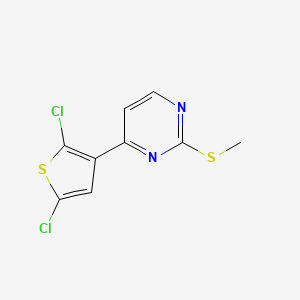

4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl methyl sulfide

Beschreibung

Eigenschaften

IUPAC Name |

4-(2,5-dichlorothiophen-3-yl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2S2/c1-14-9-12-3-2-6(13-9)5-4-7(10)15-8(5)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCAWYMDVLOWHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=C(SC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl methyl sulfide typically involves the reaction of 2,5-dichlorothiophene with a pyrimidinyl derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl methyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methyl sulfide linkage can be oxidized to form a sulfoxide or sulfone.

Reduction: The compound can be reduced under specific conditions to modify the thienyl or pyrimidinyl groups.

Substitution: The chlorine atoms in the thienyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Modified thienyl or pyrimidinyl derivatives.

Substitution: Various substituted thienyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl methyl sulfide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl methyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The evidence describes other thiophene- and pyrimidine-containing analogs, but none are structurally analogous to the target compound. For example:

- details a nucleoside analog with a pyrimidine-thioether linkage but incorporates additional functional groups (e.g., tert-butyldimethylsilyl, bis(4-methoxyphenyl)phenylmethyl) for oligonucleotide synthesis .

- discusses thiazolo[4,5-d]pyrimidine derivatives synthesized via microwave-assisted reactions. These compounds feature fused thiazole-pyrimidine systems and substituents like coumarin or chromenone, which differ significantly in electronic and steric properties from the dichlorothienyl group in the target compound .

- evaluates a benzamide derivative with pyrimidinyl and piperazinyl groups, focusing on environmental persistence (PMT/vPvM properties). This compound lacks the thiophene core critical to the target molecule .

Key Differences Highlighted:

Biologische Aktivität

4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl methyl sulfide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thienyl group substituted with dichlorine and a pyrimidine moiety linked via a methyl sulfide group. Its molecular formula is , indicating the presence of halogenated and sulfur-containing functionalities that may contribute to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro, with some derivatives exhibiting significant cytotoxic effects on specific cancer cell lines .

- Anti-inflammatory Effects : The structural characteristics of the compound make it a candidate for developing anti-inflammatory agents. Compounds with similar thienyl and pyrimidine structures have been reported to modulate inflammatory pathways effectively .

The biological activity of this compound is likely mediated through interactions with specific molecular targets. Research suggests that it can bind to enzymes or receptors involved in various biochemical pathways, thereby modulating their activity. For instance, it may inhibit key enzymes involved in inflammation or microbial metabolism.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-2-chloropyrimidine | Amino group instead of thienyl | Antimicrobial |

| 2,4-Dichloropyrimidine | Dichloro substitutions | Anti-inflammatory |

| 5-Methylthio-2-pyrimidinamine | Methylthio group | Anticancer |

| 5-(2-Thienyl)-pyrimidine | Thienyl substitution | Antimicrobial |

The presence of both dichlorinated and thienyl groups in this compound enhances its reactivity and potentially its pharmacological profile compared to these similar compounds.

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated an IC50 value of approximately 25 µM for HeLa cells, suggesting moderate potency as an anticancer agent .

Q & A

Basic Research Questions

Q. What are validated synthetic routes for 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl methyl sulfide, and how can reaction efficiency be optimized?

- Methodology : A multi-step approach is recommended, starting with the Suzuki-Miyaura coupling of 2,5-dichlorothiophene-3-boronic acid with a halogenated pyrimidine intermediate. Subsequent thioetherification using methyl sulfide under basic conditions (e.g., NaH in DMF) is critical. Reaction optimization should include temperature control (60–80°C), inert atmosphere, and monitoring via TLC/HPLC. Purification via column chromatography with hexane/ethyl acetate gradients ensures high yield (≥70%) .

- Validation : Confirm intermediates via -NMR and LC-MS. Final product purity should exceed 95% (HPLC, UV detection at 254 nm) .

Q. How should researchers characterize the structural integrity of this compound, especially its thienyl-pyrimidinyl linkage?

- Analytical Workflow :

Spectroscopy : Use - and -NMR to verify substituent positions (e.g., thienyl Cl atoms at C2/C5, pyrimidinyl SCH at C2). IR spectroscopy confirms C-S (650–700 cm) and aromatic C-Cl (750–800 cm) bonds .

Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]) and fragmentation patterns to validate connectivity .

Q. What are the best practices for assessing purity, particularly for detecting halogenated byproducts?

- Chromatographic Methods :

- HPLC : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient. Monitor at 220 nm and 280 nm to detect polar impurities (e.g., unreacted thienyl boronic acid) and halogenated side products .

- GC-MS : For volatile impurities, employ a DB-5 column with electron ionization to identify chlorinated degradation products .

Advanced Research Questions

Q. How can contradictory data between HPLC and NMR regarding substituent positions be resolved?

- Cross-Validation Strategy :

2D NMR : Perform - HSQC and HMBC to assign coupling between thienyl protons and pyrimidinyl carbons.

X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of molecular geometry .

Isotopic Labeling : Synthesize -labeled methyl sulfide to trace sulfur incorporation via autoradiography .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Degradation Pathways :

- Acidic Conditions : Protonation of pyrimidine N atoms leads to ring-opening hydrolysis (pH < 3). Monitor via pH-controlled stability studies (24–72 hrs) using LC-MS .

- Basic Conditions : Thioether bonds (C-S) undergo nucleophilic displacement (e.g., OH attack), forming sulfoxide/sulfone derivatives. Use -NMR to track SCH peak shifts .

Q. How can researchers evaluate the compound’s environmental persistence, particularly its PMT/vPvM (Persistence, Mobility, Toxicity) potential?

- Assessment Framework :

Half-Life Estimation : Use QSAR models (e.g., EPI Suite) to predict aerobic soil () and aquatic persistence. Cross-validate with experimental OECD 307/308 biodegradation assays .

Mobility Studies : Measure log (octanol-water distribution coefficient) via shake-flask method at pH 7.3. Values < 3 indicate high groundwater mobility .

Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC) and algal growth inhibition assays .

Q. What strategies are effective in resolving low reproducibility in biological activity assays involving this compound?

- Troubleshooting Protocol :

Batch Variability : Compare activity across synthetic batches using standardized cell lines (e.g., HEK293) and dose-response curves (IC calculations).

Solubility Optimization : Use DMSO stocks (<0.1% final concentration) with surfactants (e.g., Tween-20) to prevent aggregation .

Metabolite Interference : Incubate with liver microsomes (e.g., human S9 fraction) to identify bioactive metabolites via LC-MS/MS .

Methodological Considerations for Contradictory Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.